molecular formula C17H20ClNO3 B4237261 4-{[(2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride

4-{[(2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride

Cat. No.: B4237261
M. Wt: 321.8 g/mol
InChI Key: GXKUSZYTHLAROE-UHFFFAOYSA-N
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Description

4-{[(2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride, also known as EBA, is a chemical compound that belongs to the family of benzamides. It is a white crystalline powder that is soluble in water and has a molecular weight of 337.86 g/mol. EBA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

4-{[(2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-{[(2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism in the body.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).

Advantages and Limitations for Lab Experiments

4-{[(2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It is also soluble in water, which makes it easy to administer to experimental animals. However, this compound has some limitations for use in lab experiments. It has a low bioavailability, which means that it may not be effective when administered orally. This compound also has a short half-life, which may limit its effectiveness in some experimental models.

Future Directions

There are several future directions for research on 4-{[(2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride. One area of interest is the development of more potent and selective this compound analogs that can be used in the treatment of various diseases. Another area of interest is the investigation of the potential neuroprotective effects of this compound in the treatment of neurological disorders. Additionally, the development of new drug delivery systems for this compound may improve its bioavailability and efficacy in experimental models. Overall, this compound has shown great promise as a potential therapeutic agent and further research is needed to fully understand its potential applications in the field of medicinal chemistry.

Properties

IUPAC Name

4-[[(2-ethoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c1-2-21-16-6-4-3-5-15(16)12-18-11-13-7-9-14(10-8-13)17(19)20;/h3-10,18H,2,11-12H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKUSZYTHLAROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.